2-Amino-3-chlorobenzonitrile

Description

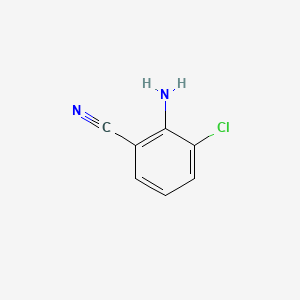

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHVRFGAGJMXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504865 | |

| Record name | 2-Amino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53312-77-9 | |

| Record name | 2-Amino-3-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53312-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-chlorobenzonitrile (CAS: 53312-77-9): A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-chlorobenzonitrile (CAS No. 53312-77-9), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delves into its physicochemical properties, detailed spectroscopic profile, synthetic methodologies, and key chemical reactivities. Emphasis is placed on its strategic application in the synthesis of complex heterocyclic scaffolds, which are of paramount importance in medicinal chemistry. This guide synthesizes technical data with practical insights, offering detailed experimental protocols and safety guidelines to support and inform advanced research and development activities.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic compound whose value in organic synthesis is derived from the strategic placement of its reactive moieties: an amino group, a nitrile group, and a chlorine atom on a benzene ring. This specific arrangement of functional groups, particularly the ortho-relationship between the amine and nitrile, makes it an exceptionally useful precursor for constructing a variety of fused heterocyclic systems.

The presence of the nitrile group is significant, as this functional group is found in over 30 FDA-approved pharmaceuticals, where it can enhance binding affinity and improve pharmacokinetic profiles.[1] Similarly, the chlorine substituent plays a crucial role; halogenated compounds are integral to medicinal chemistry, with chlorine appearing in a vast number of approved drugs, often to modulate a molecule's metabolic stability, lipophilicity, and binding interactions.[2]

This guide serves as a technical resource, elucidating the core characteristics of this compound and demonstrating its utility as a versatile starting material for creating novel molecules with therapeutic potential.

Physicochemical and Thermophysical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis, including handling, reaction setup, and purification. Key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 53312-77-9 | [3][4][5][6] |

| Molecular Formula | C₇H₅ClN₂ | [3][6][7] |

| Molecular Weight | 152.58 g/mol | [5][6] |

| Appearance | White to light yellow or light brown crystalline powder | [3][5] |

| Melting Point | 94-96 °C | [3][8] |

| Boiling Point | 266.9 ± 25.0 °C (Predicted) | [3][8] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 115.2 °C | [3][8] |

| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols and chlorinated solvents. | [3] |

| Refractive Index | 1.610 (Predicted) | [3][8] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization is essential for confirming the identity and purity of this compound. The following section details the expected spectroscopic signatures.

| Technique | Key Spectroscopic Features |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two amine protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the amino, chloro, and cyano groups. |

| ¹³C NMR | The carbon NMR spectrum will display seven unique signals corresponding to the carbons in the molecule. The carbon attached to the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles (approx. 115-125 ppm), while the aromatic carbons will resonate in the 110-150 ppm range. |

| FT-IR (cm⁻¹) | N-H Stretching: Two distinct bands for the primary amine (asymmetric and symmetric stretching) around 3350-3450 cm⁻¹. C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile group around 2220-2230 cm⁻¹. C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹. |

| Mass Spec. (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 152. A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural isotopic abundance of ³⁷Cl. |

Note: While specific experimental spectra for this compound can be found through specialized databases, the information above represents the theoretically expected and commonly observed values for this structural class.[9]

Synthesis and Reaction Pathways

While multiple synthetic routes for aminobenzonitriles exist, a common approach involves the modification of a pre-existing substituted benzene ring. The following section outlines a plausible synthetic workflow and a detailed experimental protocol adapted from analogous chemical transformations.

Conceptual Synthetic Workflow

A logical approach to synthesizing this compound can be envisioned starting from a more readily available precursor like 2,3-dichlorobenzoic acid. The workflow involves converting the carboxylic acid to a nitrile and the selective substitution of one chlorine atom.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ammonolysis and Dehydration (Illustrative)

This protocol is an illustrative example based on established chemical transformations for related compounds.[10][11] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Ammonolysis of 2,3-Dichlorobenzoic Acid

-

Reaction Setup: In a high-pressure autoclave reactor, charge 1 mole of 2,3-dichlorobenzoic acid, a catalytic amount of a copper(I) salt (e.g., CuCl), and an aqueous solution of an alkali metal hydroxide (e.g., NaOH) in approximately 400-2000 parts of water to dissolve the starting material.[11]

-

Ammonia Addition: Add a significant molar excess of aqueous ammonia (e.g., 500 to 2500 mol %).[11]

-

Reaction Conditions: Seal the reactor and heat the mixture to 160-190 °C. The internal pressure will rise. Maintain this temperature with vigorous stirring for several hours until reaction completion is indicated (e.g., by HPLC analysis of aliquots).

-

Work-up: Cool the reactor to room temperature and carefully vent any excess ammonia in a fume hood. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the solid 2-amino-3-chlorobenzoic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Formation

-

Activation: Suspend the 2-amino-3-chlorobenzoic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C to form the corresponding acid chloride.

-

Amination: Carefully add the acid chloride solution to an excess of chilled concentrated ammonium hydroxide.

-

Isolation: Stir the mixture vigorously. The resulting precipitate, 2-amino-3-chlorobenzamide, is collected by filtration, washed with water, and dried.

Step 3: Dehydration to Nitrile

-

Reaction Setup: In a round-bottom flask, combine the 2-amino-3-chlorobenzamide with a potent dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an appropriate solvent.[10]

-

Reaction Conditions: Gently heat the mixture under reflux until TLC or HPLC indicates the complete consumption of the starting amide.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its ability to serve as a scaffold for building more complex molecular architectures, particularly heterocycles that are prevalent in pharmaceuticals.

Application in Heterocyclic Synthesis: Quinazoline Derivatives

The ortho-amino nitrile moiety is an ideal precursor for synthesizing quinazolines, a class of compounds with a wide range of biological activities. The reaction with formamide is a classic and efficient method for this transformation.[12]

Caption: Reaction pathway for the synthesis of a quinazoline derivative.

Experimental Protocol: Synthesis of 4-Amino-8-chloroquinazoline

This protocol is adapted from established procedures for the synthesis of substituted 4-aminoquinazolines from 2-aminobenzonitriles.[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol) with an excess of formamide (e.g., 25-30 mL).

-

Heating: Heat the reaction mixture in an oil bath to 150-160 °C and maintain this temperature with stirring for 3-5 hours.

-

Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the solution into 200 mL of ice-cold water, which will cause the product to precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude solid thoroughly with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield pure 4-Amino-8-chloroquinazoline.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial to ensure laboratory safety. It is classified as harmful and an irritant.

| Aspect | Guideline | Reference(s) |

| Hazard Summary | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [7][13] |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [7][13] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. If dust formation is likely, use a NIOSH-approved respirator. | [7][14][15][16] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [7][13][14] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and flames. Store locked up. | [7][15] |

| Incompatible Materials | Strong oxidizing agents. | [7][14] |

| First Aid: Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [7][13] |

| First Aid: Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [13] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [13] |

| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [7][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7] |

Conclusion

This compound stands out as a high-value, versatile intermediate in the field of organic and medicinal chemistry. Its unique constellation of functional groups provides a robust platform for the synthesis of diverse and complex molecules, particularly the nitrogen-containing heterocycles that form the backbone of many modern pharmaceuticals. The insights and protocols provided in this guide are intended to empower researchers to harness the full synthetic potential of this compound, paving the way for innovations in drug discovery and development.

References

- This compound | CAS#:53312-77-9 | Chemsrc. Chemsrc.com. [Link]

- benzonitrile, 2-amino-3-chloro- - ChemBK. ChemBK.com. [Link]

- This compound (CAS 53312-77-9) – Thermophysical Properties. Chemcasts. [Link]

- This compound [CAS: 53312-77-9]. Ivy Fine Chemicals. [Link]

- US Patent US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem-casts.com [chem-casts.com]

- 5. parchem.com [parchem.com]

- 6. ivychem.com [ivychem.com]

- 7. This compound | CAS#:53312-77-9 | Chemsrc [chemsrc.com]

- 8. echemi.com [echemi.com]

- 9. This compound(53312-77-9) 1H NMR spectrum [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Amino-3-chlorobenzonitrile

Executive Summary

This technical guide provides a comprehensive examination of the core physical properties of 2-Amino-3-chlorobenzonitrile (CAS No. 53312-77-9), a key intermediate in the synthesis of pharmaceuticals and other specialty organic compounds. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the compound's characteristics for handling, reaction planning, and analytical development. We will delve into its fundamental physical constants, spectroscopic signature, and the experimental methodologies required for their verification. The causality behind experimental choices and the principles of each analytical technique are explained to provide a robust and practical understanding of this important molecule.

Compound Identification and Core Physicochemical Data

This compound is a substituted aromatic compound featuring an amino group, a chloro group, and a nitrile group on a benzene ring. These functional groups dictate its reactivity, polarity, and overall physical behavior.

| Property | Value | Reference(s) |

| CAS Number | 53312-77-9 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1][2] |

| Molecular Weight | 152.58 g/mol | [3] |

| Appearance | White to yellow or pale-brown solid | |

| Melting Point | 246-250 °C | [1] |

| Boiling Point | 266.9 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 115.2 ± 23.2 °C | [1] |

Note on Melting Point Discrepancy: While the value of 246-250 °C is commonly cited by commercial suppliers, some sources report a significantly lower melting point. This discrepancy underscores the importance of empirical verification of physical constants for any new batch of material.

Thermal Properties: Melting and Boiling Points

The thermal properties of a compound are critical for determining its purity and for defining safe handling and reaction conditions.

Melting Point Analysis

The sharp melting range of a crystalline solid is a primary indicator of its purity. For this compound, the high melting point of 246-250 °C suggests strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding from the amino group and dipole-dipole interactions from the nitrile and chloro substituents.

This method provides a precise determination of the melting range. The underlying principle is that the temperature at which a substance melts is a reproducible physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

Heat the block rapidly to about 20 °C below the expected melting point (approx. 225 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Causality: A slow heating rate near the melting point is crucial. Rapid heating does not allow sufficient time for heat to transfer from the heating block to the sample, leading to a reading on the thermometer that is lower than the actual temperature of the sample, resulting in an inaccurate and broad melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given its high melting point, this compound is a solid at standard conditions. Its boiling point of ~267 °C indicates that it is a relatively non-volatile compound. Direct measurement requires heating to high temperatures, where decomposition may become a competing process. Therefore, boiling point determination for such a high-boiling solid is often performed under reduced pressure (vacuum distillation) and the result extrapolated to atmospheric pressure, or estimated via computational models.

Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The presence of the polar amino (-NH₂) and nitrile (-C≡N) groups allows for hydrogen bonding and dipole-dipole interactions, while the chlorinated benzene ring provides significant nonpolar character.

Expected Solubility:

-

Water: Poorly soluble. While the amino group can hydrogen bond with water, the overall molecule is dominated by the nonpolar aromatic ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Soluble. These solvents can effectively solvate the polar functional groups.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Soluble, due to favorable dipole-dipole interactions and van der Waals forces.

-

Nonpolar Solvents (e.g., Hexane): Insoluble. The polarity of the functional groups prevents dissolution in nonpolar media.

This protocol systematically evaluates solubility in a range of solvents to build an empirical profile.

Methodology:

-

Preparation: Place approximately 10-20 mg of this compound into separate, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a test solvent (e.g., water, methanol, dichloromethane, hexane, DMSO).

-

Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. If it does not, gentle warming can be applied to assess temperature effects on solubility.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.

Causality: The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. For this compound, the strong intermolecular forces in its crystal lattice require a solvent capable of forming strong interactions to overcome this energy barrier.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecular structure, confirming identity and providing information about the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative.

Expected ¹H NMR Spectrum:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~6.5-8.0 ppm). Their chemical shifts and splitting patterns (multiplicities) will be complex due to coupling with each other. The electron-donating amino group will tend to shift adjacent protons upfield, while the electron-withdrawing nitrile and chloro groups will shift them downfield.

-

Amino Protons (2H): A broad singlet will appear, the chemical shift of which is highly dependent on solvent and concentration (typically between 4-6 ppm). This broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

Expected ¹³C NMR Spectrum:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-150 ppm).

-

Nitrile Carbon (1C): A characteristic signal will appear around 115-125 ppm.

-

Sample Preparation: Dissolve 5-25 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to the compound's solubility profile) in a clean, dry vial.[4]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a standard 5 mm NMR tube to remove any particulate matter.

-

Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and good resolution.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Causality: Deuterated solvents are used because the NMR spectrometer's field-frequency lock system relies on the deuterium resonance to maintain a stable magnetic field during acquisition.[4] Filtering is essential as suspended solids can degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrational frequencies of its chemical bonds.

Expected Characteristic IR Peaks:

-

N-H Stretch (Amino Group): Two distinct sharp peaks in the range of 3300-3500 cm⁻¹. The two peaks correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C≡N Stretch (Nitrile Group): A strong, sharp absorption peak around 2220-2260 cm⁻¹.

-

C=C Stretch (Aromatic Ring): Several peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the powdered this compound onto the crystal.

-

Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Causality: The ATR technique relies on an evanescent wave that extends a few microns beyond the surface of the ATR crystal into the sample.[5] For the IR radiation to be absorbed, the sample must be in intimate contact with the crystal surface, which is why applying pressure is a critical step.[5]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for small organic molecules.

Expected Mass Spectrum (EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (152.58 g/mol ) will be observed at m/z = 152.

-

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (~32.5% relative to ³⁵Cl), a significant peak will be observed at m/z = 154, with an intensity of approximately one-third that of the molecular ion peak. This isotopic pattern is a definitive marker for a monochlorinated compound.

-

Fragmentation Peaks: Common fragmentation patterns may include the loss of HCN (m/z = 125), Cl (m/z = 117), or other small fragments.

Caption: Expected Ionization and Fragmentation in EI-MS.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[1]

-

In case of exposure:

-

Skin Contact: Wash immediately with copious amounts of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Seek medical attention if irritation persists.

-

Conclusion

This compound is a crystalline solid with a high melting point and distinct physical and spectroscopic properties defined by its amino, chloro, and nitrile functional groups. This guide has detailed these core properties and provided standardized, field-proven protocols for their experimental verification. A thorough understanding of these characteristics, from thermal behavior to spectroscopic fingerprinting, is fundamental for the effective and safe utilization of this compound in research and development.

References

- Chemsrc. (2025, August 22). This compound(CAS#:53312-77-9).

- Chemcasts. (n.d.). This compound (CAS 53312-77-9) – Thermophysical Properties.

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Accounts of Chemical Research, 49(5), 979-987.

- Janis, J., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Applied Sciences, 12(24), 12809.

- ResearchGate. (2025). Synthesis of 2-Amino-5-chlorobenzonitrile.

- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Grimme, S., et al. (2019). Calculation of Electron Ionization Mass Spectra with Semiempirical GFNn-xTB Methods. Journal of Chemical Theory and Computation, 15(10), 5823-5834.

- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained.

- Alachem Co., Ltd. (n.d.). 53312-77-9 | this compound.

- PubChem. (n.d.). Spectral Information.

- Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation.

- Scribd. (n.d.). 1H-NMR Organic Structure Guide.

- MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist.

- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Hossain, M. S., & Ahmed, S. (2023). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. RSC Advances, 13(22), 14936-14943.

- Alachem. (n.d.). This compound.

Sources

2-Amino-3-chlorobenzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-Amino-3-chlorobenzonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. The document delineates its core physicochemical and spectroscopic properties, proposes a detailed, mechanistically-grounded synthetic pathway, and explores its applications as a versatile building block in the creation of complex molecular architectures. Emphasis is placed on the practical utility of its distinct functional groups—the aromatic amine, nitrile, and chloro substituents—which serve as strategic handles for molecular elaboration. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction to this compound

This compound (CAS No: 53312-77-9) is a substituted aromatic compound whose strategic importance is derived from its unique trifunctional nature. The molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a halogenated site amenable to cross-coupling reactions, positions it as a highly valuable scaffold in organic synthesis.

The nitrile group is a well-established pharmacophore, recognized for its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] Its presence, combined with the chloro-substituent—a common feature in over 250 FDA-approved drugs for modulating pharmacokinetic and pharmacodynamic properties—makes this molecule a prime candidate for library synthesis and lead optimization in drug discovery programs.[2] This guide serves to consolidate the key technical data required for its effective application.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in experimental design, from solvent selection to purification strategy. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 53312-77-9 | [3][4][5] |

| Molecular Formula | C₇H₅ClN₂ | [3][4][5] |

| Molecular Weight | 152.58 g/mol | [3][4] |

| Appearance | Bright yellow solid | [4] |

| Melting Point | 94-96 °C | [4] |

| Boiling Point | 266.9 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohols and chlorinated organic solvents. | [4] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are critical checkpoints in chemical synthesis. Spectroscopic analysis provides a definitive fingerprint of this compound.

-

¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to exhibit distinct signals for the three aromatic protons, with chemical shifts and coupling patterns influenced by the directing effects of the amino, chloro, and nitrile groups. A broad singlet, corresponding to the two protons of the primary amine, will also be present, typically in the range of 4-6 ppm, though its position can be solvent-dependent.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic vibrational frequencies include sharp N-H stretching bands for the primary amine (approx. 3350-3450 cm⁻¹), a strong, sharp absorption for the nitrile C≡N stretch (approx. 2220-2230 cm⁻¹), and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) at an m/z of approximately 152.[3][4] A crucial diagnostic feature is the isotopic pattern arising from the chlorine atom; an (M+2)⁺ peak at m/z 154 will be observed with roughly one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Analytical Purity Assessment: The purity of synthesized or procured material should be validated using high-performance liquid chromatography (HPLC), which can resolve the target compound from starting materials and byproducts, or thin-layer chromatography (TLC) for rapid, qualitative reaction monitoring.

Synthesis and Mechanistic Insights

While numerous synthesis routes exist for related isomers, a specific, peer-reviewed protocol for this compound is not widely documented. Therefore, a robust and plausible synthetic pathway is proposed here, adapted from established and reliable organic transformations. This multi-step synthesis begins with the commercially available starting material, 2-chloro-6-nitroaniline.

Proposed Synthetic Pathway

The proposed two-step synthesis leverages a classical Sandmeyer reaction to introduce the nitrile group, followed by a standard reduction of the nitro group. This sequence is strategically chosen because the diazotization of the amine is a high-yielding and reliable transformation, and the subsequent reduction of the nitro group can be achieved under conditions that will not affect the newly installed nitrile or the chloro-substituent.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Adapted)

Causality: This protocol is designed for self-validation. The success of Step 1 can be confirmed by the disappearance of the amine N-H stretches and the appearance of a strong nitrile C≡N stretch in the IR spectrum. The completion of Step 2 is validated by the disappearance of the nitro group's characteristic IR signals and a significant upfield shift of aromatic protons in the ¹H NMR spectrum due to the electron-donating effect of the new amino group.

Step 1: Synthesis of 2-Chloro-6-nitrobenzonitrile (Sandmeyer Reaction)

-

Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-6-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 30 minutes at this temperature.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.3 eq) and potassium cyanide (1.5 eq) in water and heat gently to dissolve. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. The choice of CuCN is critical as it catalyzes the displacement of the diazonium group with the cyanide nucleophile.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Workup: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-6-nitrobenzonitrile, which can be purified by column chromatography.

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Reaction Setup: Dissolve the 2-chloro-6-nitrobenzonitrile (1.0 eq) from the previous step in ethanol or concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂, 3-4 eq) portion-wise. This is a classic and robust method for reducing aromatic nitro groups in the presence of other sensitive functionalities like nitriles.

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8). The tin salts will precipitate.

-

Filter the mixture through a pad of celite to remove the inorganic solids.

-

Extract the aqueous filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a yellow solid.

Applications in Research and Drug Discovery

The true value of this compound lies in its capacity as a versatile building block. Each functional group provides a handle for distinct and orthogonal chemical transformations, allowing for the rapid generation of molecular diversity.

-

Scaffold for Heterocyclic Synthesis: The ortho-relationship of the amino and nitrile groups makes it an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolines and quinazolinones, which are privileged scaffolds in medicinal chemistry.[6]

-

Amine Derivatization: The primary amine can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to entirely different classes of compounds.

-

Cross-Coupling Reactions: While nucleophilic aromatic substitution of the chlorine is challenging, it can be activated under certain conditions or, more commonly, serve as a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.

Caption: Derivatization potential of this compound's functional groups.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful and an irritant.[3]

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][7] |

| Irritation | Causes skin, eye, and respiratory system irritation.[3] |

-

Handling and Personal Protective Equipment (PPE):

-

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

-

First Aid Measures:

-

Skin Contact: Immediately wash skin with copious amounts of soap and water.[3] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation: Move the person to fresh air.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting.

-

In all cases of exposure, seek medical attention if symptoms persist.[3]

-

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or water courses.

Conclusion

This compound is a chemical intermediate of significant value, characterized by a versatile set of functional groups that enable diverse synthetic applications. Its well-defined physicochemical and spectroscopic properties, coupled with a robust (though adaptable) synthetic pathway, make it a reliable tool for chemists. For researchers in drug discovery and materials science, this compound represents a strategic starting point for the development of novel, high-value molecules. Adherence to strict safety protocols is mandatory for its handling and use.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dichlorobenzonitrile.

- BenchChem. (n.d.). Physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile.

- BenchChem. (2025). The Discovery and Synthesis of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide.

- Chemsrc. (2025). This compound | CAS#:53312-77-9.

- ChemBK. (2024). benzonitrile, 2-amino-3-chloro-.

- Chemcasts. (n.d.). This compound (CAS 53312-77-9) – Thermophysical Properties.

- Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - Benzonitrile, 2-amino-4-chloro-.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-2-chlorobenzonitrile.

- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzonitrile 99%.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- G. Vidyacharan, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:53312-77-9 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. chem-casts.com [chem-casts.com]

- 6. 2-Amino-4-chlorobenzonitrile 99 38487-86-4 [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

The Solubility Profile of 2-Amino-3-chlorobenzonitrile: A Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Amino-3-chlorobenzonitrile is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its successful application in these fields is intrinsically linked to its solubility characteristics in various organic solvents, which govern reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, addressing the current landscape of available data, theoretical underpinnings, and practical methodologies for its determination. While quantitative experimental data remains limited in publicly accessible literature, this guide offers a robust framework for predicting solubility behavior and equips researchers with the necessary protocols to generate precise, in-house data.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₇H₅ClN₂, is a substituted aromatic nitrile that serves as a versatile precursor in organic synthesis. The presence of an amino group, a nitrile group, and a chlorine atom on the benzene ring provides multiple reactive sites for constructing complex molecular architectures. Notably, this compound is a key intermediate in the synthesis of various biologically active molecules, underscoring the critical need to understand its fundamental physicochemical properties, among which solubility is paramount. An understanding of its behavior in different solvent systems is not merely academic; it is a cornerstone for efficient process development, from laboratory-scale synthesis to industrial manufacturing.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Source(s) |

| CAS Number | 53312-77-9 | [1][2] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molar Mass | 152.58 g/mol | [1] |

| Melting Point | 94-96 °C | [1] |

| Appearance | Bright yellow solid | [1] |

| pKa (Predicted) | -0.13 ± 0.10 | [1] |

| LogP (Predicted) | 2.48 | [2] |

The molecule's structure, featuring a polar amino group (-NH₂) and a polar nitrile group (-C≡N) alongside a relatively nonpolar chlorobenzene ring, suggests a nuanced solubility profile. The presence of hydrogen bond donors (the amino group) and acceptors (the amino and nitrile groups) indicates the potential for significant interactions with polar protic and aprotic solvents.

Predicted and Analogous Solubility Profile

Direct, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the scientific literature. However, based on its structural features and qualitative statements from chemical suppliers, a predictive solubility profile can be constructed. The compound is generally described as soluble in organic solvents like alcohols and chlorinated solvents, and insoluble in water[1].

Theoretical Considerations:

The principle of "like dissolves like" provides a fundamental framework for predicting solubility. The polarity of this compound, arising from its functional groups, dictates its affinity for solvents of similar polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amino and nitrile groups of the solute, facilitating dissolution. The hydroxyl group of the alcohol can act as a hydrogen bond donor to the nitrogen atoms of the solute, and the oxygen atom can act as a hydrogen bond acceptor for the amino hydrogens.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess dipole moments that can induce dipole-dipole interactions with the polar functional groups of this compound. While lacking hydrogen bond donating ability, their capacity to accept hydrogen bonds can contribute to solvation.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the amino and nitrile groups is expected to limit solubility in nonpolar solvents, where only weak van der Waals forces would be at play.

Analogous Compound Data:

Examining the solubility of structurally similar compounds can provide valuable insights. For instance, 3-aminobenzonitrile is reported to be soluble in polar solvents such as water, methanol, and ethanol, with limited solubility in non-polar solvents like hexane[2]. While the chloro-substituent in the target molecule will influence its properties, the general trend of preference for polar solvents is likely to be similar.

Based on these considerations, the following qualitative solubility profile for this compound is proposed:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong potential for hydrogen bonding with -NH₂ and -C≡N groups. |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, DMSO, DMF | Moderate to High | Favorable dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity; weak intermolecular forces. |

| Aqueous | Water | Insoluble | The nonpolar chlorobenzene backbone likely dominates over the polar functional groups, leading to poor hydration[1]. |

It is imperative to emphasize that this table represents a predictive framework. For process optimization and regulatory submissions, experimentally determined quantitative data is essential.

Experimental Determination of Solubility: A Step-by-Step Protocol

To address the gap in quantitative data, a robust and reliable experimental protocol is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2. Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

4.3. Detailed Methodology

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach a constant concentration.

-

Sample Collection and Preparation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed container or volumetric flask.

-

Quantification: Accurately weigh the filtered solution or dilute it to a known volume. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mole fraction.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be described by the van't Hoff equation. Characterizing the temperature dependence of solubility is critical for designing crystallization processes.

-

Solvent Polarity: As discussed, the polarity of the solvent and its ability to form intermolecular bonds with the solute are primary determinants of solubility.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could lead to different solubility values. The most stable polymorph will generally exhibit the lowest solubility.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. The compound is anticipated to exhibit favorable solubility in polar protic and aprotic solvents and poor solubility in nonpolar and aqueous media. For applications requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable and standardized approach. The generation of such data will not only facilitate the optimization of synthetic and purification processes but also contribute valuable knowledge to the broader scientific community engaged in the development of novel pharmaceuticals and agrochemicals.

References

- ChemBK. (2024, April 9). benzonitrile, 2-amino-3-chloro-.

- Chemsrc. (2025, August 22). This compound | CAS#:53312-77-9.

Sources

2-Amino-3-chlorobenzonitrile melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No: 53312-77-9), a pivotal intermediate in organic synthesis. The document elucidates the theoretical underpinnings of these fundamental physical properties and presents detailed, field-proven methodologies for their accurate experimental determination. By integrating expert insights with established protocols, this guide serves as an essential resource for researchers and professionals in drug development and chemical synthesis, ensuring both accuracy and safety in the laboratory.

Introduction to this compound

This compound is a substituted aromatic nitrile, a class of compounds with wide-ranging applications in the pharmaceutical, agrochemical, and dye industries.[1] Its molecular structure, featuring an amino group, a chloro substituent, and a nitrile function on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. Notably, substituted benzonitriles are key precursors for pharmacologically active compounds such as neuroleptics, sedatives, and tranquilizers.[1] The purity of such intermediates is paramount, and the melting point is a critical indicator of this.

The precise determination of its melting and boiling points is fundamental for its characterization, purification, and subsequent application in synthetic pathways. These physical constants provide a baseline for assessing the purity of the compound and are crucial for designing and controlling reaction conditions.

Physicochemical Properties of this compound

The physical properties of a compound are dictated by its molecular structure, including its molecular weight and the nature of its intermolecular forces.[2] In the case of this compound, the presence of the polar amino and nitrile groups allows for dipole-dipole interactions and hydrogen bonding, while the overall molecular size contributes to van der Waals forces. These combined intermolecular forces influence the energy required to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 53312-77-9 | [3][4] |

| Molecular Formula | C₇H₅ClN₂ | [3][4] |

| Molecular Weight | 152.58 g/mol | [4] |

| Melting Point | 94-96 °C | [4] |

| Boiling Point | 266.9 °C at 760 mmHg | [4] |

| Appearance | Solid | [4] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[2] For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[2][5] Consequently, melting point determination is a fundamental technique for assessing the purity of a compound.

Principle of Capillary Melting Point Determination

The most common method for determining the melting point of an organic solid involves heating a small, powdered sample in a capillary tube.[6] The tube is heated in a controlled manner, and the temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting range.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.[6]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample should be 1-2 mm high.[2][7]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into one of the channels of the heating block.

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[2] Immerse the assembly in the oil of the Thiele tube, ensuring the sample is below the oil level.

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, then reducing the heating rate to approximately 2°C per minute.

-

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts.

-

The melting point is reported as the range T₁ - T₂.

-

Visualization of Melting Point Determination Workflow

Sources

Spectroscopic Signature of 2-Amino-3-chlorobenzonitrile: A Technical Guide for Structural Elucidation

Introduction

2-Amino-3-chlorobenzonitrile (CAS No. 53312-77-9) is a substituted aromatic nitrile that serves as a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds[1][2]. The precise arrangement of the amino, chloro, and nitrile functional groups on the benzene ring dictates its reactivity and potential for forming complex heterocyclic systems. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectral interpretation. The diagram below illustrates the structure of this compound with a systematic numbering scheme used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H and ¹³C NMR.

Experimental Protocol: NMR Acquisition

A robust NMR protocol is critical for generating reproducible and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for polar aromatic compounds and its ability to slow the exchange of amine protons, often allowing them to be observed as a distinct signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for both ¹H and ¹³C spectra.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: ≥400 MHz

-

Pulse Angle: 30°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16 (adjust for concentration)

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: ≥100 MHz

-

Technique: Proton-decoupled

-

Pulse Angle: 45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: ≥1024 (adjust for concentration and desired signal-to-noise ratio)

-

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one for the amino group protons. The electron-donating amino group (-NH₂) and electron-withdrawing chloro (-Cl) and nitrile (-CN) groups exert predictable shielding and deshielding effects on the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H₆ | ~7.4 - 7.5 | Doublet of Doublets (dd) | J(H₆-H₅) ≈ 8.0, J(H₆-H₄) ≈ 1.5 | H₆ is ortho to the electron-withdrawing nitrile group, shifting it downfield. It is coupled to both H₅ (ortho) and H₄ (meta). |

| H₄ | ~7.2 - 7.3 | Triplet (t) or dd | J(H₄-H₅) ≈ 8.0, J(H₄-H₆) ≈ 1.5 | H₄ is expected to be a triplet due to coupling with its two ortho neighbors, H₅ and H₆ (assuming similar coupling constants). |

| H₅ | ~6.8 - 6.9 | Doublet of Doublets (dd) | J(H₅-H₄) ≈ 8.0, J(H₅-H₆) ≈ 1.5 | H₅ is ortho to the electron-donating amino group, causing a significant upfield shift compared to other aromatic protons. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is variable and depends on concentration and solvent. In DMSO-d₆, it appears as a broad singlet due to quadrupole broadening and exchange. |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each unique carbon atom in the molecule. Chemical shifts are influenced by the electronegativity of attached groups and resonance effects.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₁ | ~100 - 105 | This carbon is ipso to the nitrile group and ortho to the amino group, resulting in a relatively shielded (upfield) position for a substituted aromatic carbon. |

| C₂ | ~150 - 155 | The carbon bearing the amino group (C₂) is significantly deshielded due to the direct attachment of the electronegative nitrogen atom. |

| C₃ | ~115 - 120 | The carbon attached to the chlorine atom (C₃) is deshielded. Its position is also influenced by the adjacent amino group. |

| C₄ | ~133 - 136 | This CH carbon is expected in the standard aromatic region, influenced by its para-relationship to the nitrile and meta to the amine. |

| C₅ | ~118 - 122 | Ortho to the amino group, this CH carbon (C₅) is expected to be shielded and appear upfield. |

| C₆ | ~130 - 133 | This CH carbon is ortho to the nitrile group and meta to the chloro group, leading to a downfield shift. |

| C₇ (-C≡N) | ~117 - 120 | The nitrile carbon itself has a characteristic chemical shift in this range[3]. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Acquisition

-

Technique Selection: The spectrum can be acquired using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.

-

Sample Preparation (KBr): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Action: Collect a background spectrum of the empty accessory first, then collect the sample spectrum. The instrument software will automatically generate the final transmittance or absorbance spectrum.

-

IR Spectral Analysis

The IR spectrum provides a distinct "fingerprint" for this compound. The key is to identify the absorptions corresponding to the N-H, C≡N, and C-Cl bonds, as well as the aromatic ring vibrations. Data from the related isomer 2-amino-4-chlorobenzonitrile shows characteristic peaks for the nitrile at 2211 cm⁻¹ and primary amine N-H stretches at 3452 and 3363 cm⁻¹[4].

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3450 and ~3350 | Medium | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| ~2220 - 2230 | Strong, Sharp | C≡N Stretch | Nitrile (-CN) |

| ~1620 - 1600 | Medium-Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300 - 1000 | Medium-Strong | C-N Stretch | Aromatic Amine |

| ~800 - 750 | Strong | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.

Experimental Protocol: Electron Ionization (EI-MS)

-

Ionization Method: Electron Ionization (EI) is the standard method for volatile, thermally stable small molecules.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Instrument Parameters:

-

Ionization Energy: 70 eV (standard)

-

Source Temperature: ~200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 400

-

Mass Spectrum Analysis

The analysis focuses on the molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₇H₅ClN₂, giving a monoisotopic mass of approximately 152.01 Da.

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

-

M⁺ at m/z 152: Corresponding to the molecule containing ³⁵Cl.

-

M⁺+2 at m/z 154: Corresponding to the molecule containing ³⁷Cl.

-

The intensity ratio of the M⁺ to M⁺+2 peak will be approximately 3:1 , which is a definitive signature for a monochlorinated compound.

-

-

Key Fragmentation: Under EI conditions, the molecular ion will fragment in predictable ways. A primary fragmentation pathway for benzonitriles is the loss of hydrogen cyanide (HCN).

Caption: Primary fragmentation pathway of this compound under EI-MS.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Notes |

| 152 / 154 | [C₇H₅ClN₂]⁺˙ | Molecular Ion (M⁺). The ~3:1 intensity ratio is characteristic. |

| 117 | [C₇H₅N₂]⁺ | Loss of Cl radical. |

| 125 / 127 | [C₆H₃ClN]⁺˙ | Loss of HCN from the molecular ion. |

| 90 | [C₆H₄N]⁺ | Loss of Cl from the [M-HCN]⁺ fragment. |

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and MS techniques. The predicted ¹H NMR spectrum will display a characteristic three-proton aromatic system, while the ¹³C NMR will confirm the presence of seven unique carbon environments. IR spectroscopy provides definitive evidence of the primary amine, nitrile, and aryl-chloride functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom via the signature 3:1 isotopic pattern of the molecular ion at m/z 152/154. This comprehensive spectroscopic framework provides the necessary tools for researchers and drug development professionals to verify the structure and purity of this important chemical intermediate.

References

- Chemsrc (2025). This compound (CAS 53312-77-9).

- Malaysian Journal of Analytical Sciences (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- University of Wisconsin Libraries (2025). Spectral Database for Organic Compounds, SDBS.

- Wikipedia (2025). Spectral Database for Organic Compounds.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin.

Sources

2-Amino-3-chlorobenzonitrile chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Amino-3-chlorobenzonitrile: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 53312-77-9), a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details its core chemical identity, including its IUPAC name and structure, and presents a thorough summary of its physicochemical properties. A detailed, step-by-step synthetic protocol is provided, grounded in established chemical principles, to offer field-proven insights into its preparation. Furthermore, this guide covers its applications as a versatile building block, essential safety and handling procedures based on GHS classifications, and methods for its characterization. The aim is to equip the reader with the necessary technical knowledge for the effective and safe utilization of this compound in a laboratory and industrial context.

Core Chemical Identity

This compound is a substituted aromatic compound featuring three distinct functional groups on a benzene ring: an amino (-NH₂), a chloro (-Cl), and a nitrile (-C≡N) group. This trifunctional nature makes it a highly valuable and versatile precursor in organic synthesis.

Chemical Structure and IUPAC Nomenclature

The internationally recognized IUPAC name for this compound is This compound .[1] The numbering of the benzene ring begins at the carbon atom bearing the nitrile group (C1), with substituents positioned at C2 (amino) and C3 (chloro).

Structure:

Key Chemical Identifiers

For unambiguous identification in databases, regulatory documents, and procurement, the following identifiers are critical:

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in chemical reactions. The data for this compound is summarized below.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid/powder. | [5] |

| Melting Point | 94-96 °C | [5] |

| Boiling Point | 335.29 °C (Normal, Calculated) | [1] |

| Density | 1.334 g/cm³ (Predicted) | [1][5] |

| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols. | [5] |

| Vapor Pressure | 0.008 mmHg at 25°C (Predicted) | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes. A common and effective strategy in medicinal chemistry for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This method is reliable and offers a high degree of regiochemical control.

Rationale for Synthetic Strategy

The chosen synthetic pathway begins with 2-chloro-6-nitroaniline. This starting material is strategic because the amino and nitro groups can be selectively manipulated. The amino group is first converted into a diazonium salt. This intermediate is highly reactive and susceptible to substitution. The subsequent introduction of a cyanide group using a copper(I) cyanide catalyst is a classic Sandmeyer reaction, chosen for its efficiency in converting diazonium salts to the corresponding nitriles. The final step involves the selective reduction of the nitro group to an amino group, yielding the target molecule. This reduction is typically achieved with a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, a method prized for its high yield and clean conversion.

Visualization of the Synthetic Pathway

The logical flow of the proposed synthesis is illustrated below, starting from 2-chloro-6-nitroaniline.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a properly equipped laboratory with all necessary safety precautions in place.

Step 1: Diazotization of 2-Chloro-6-nitroaniline

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 2-chloro-6-nitroaniline (1.0 eq) in a 3M solution of hydrochloric acid (HCl).

-

Cool the suspension to 0-5°C using an ice-salt bath. The mixture should be vigorously stirred to maintain a fine, mobile slurry.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C. The slow addition is critical to prevent dangerous temperature excursions and decomposition of the diazonium salt.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.

Step 2: Sandmeyer Reaction (Cyanation)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen gas evolution will be observed. The rate of addition must be controlled to manage the effervescence.

-

Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature and extract the product (2-chloro-6-nitrobenzonitrile) with an organic solvent like ethyl acetate or dichloromethane.

-